4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid
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Description
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid, also known as 4-FMN, is a synthetic organic compound with a wide range of applications in scientific research. It is a carboxylic acid that is widely used in biochemistry, organic chemistry, and pharmacology. 4-FMN is an important building block for the synthesis of various drugs, and its ability to react with other compounds makes it a valuable tool for scientists.
Scientific Research Applications
Synthesis of Nitrophenyl-Substituted Uracil Derivatives
The compound 4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid has been utilized in the synthesis of nitrophenyl-substituted uracil derivatives. These derivatives are significant due to their wide range of biological activities, including antiviral and antineoplastic properties. Specifically, the synthesis involves direct arylation of uracil and its derivatives using 1-fluoro-4-nitrobenzene, showcasing the utility of nitrophenyl compounds in creating biologically active uracil derivatives. The process underlines the compound's relevance in generating N-substituted uracils, which are crucial in therapeutic applications, particularly as antiviral and antineoplastic agents (Gondela & Walczak, 2006).
Development of Antimycobacterial Agents
Another application of related nitrophenyl compounds is in developing antimycobacterial agents. Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a compound with a similar structural motif, was analyzed for its potential as an antimycobacterial agent. This research focused on the synthesis and structural analysis of fluorinated ester derivatives of 5-(4-nitrophenyl)furan-2-carboxylic acid. The study's findings contribute to the understanding of how such compounds could interfere with iron homeostasis, highlighting their potential as antimycobacterial agents (Mori et al., 2022).
Enhancing Solubility and Drug Design
Compounds structurally related to 4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid have been used to improve solubility and design novel drug candidates. For example, the development of Abraham model correlations for describing solute transfer into solvents from experimental solubility data highlights the significance of such compounds in enhancing solubility and bioavailability in drug design processes. This approach aids in predicting and improving the solubility of potential drug candidates, ensuring their efficacy and safety (Qian et al., 2020).
properties
IUPAC Name |
4-(4-fluoro-5-methyl-2-nitrophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-7-5-8(3-2-4-11(14)15)10(13(16)17)6-9(7)12/h5-6H,2-4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDSODKYHOICTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445435 |
Source
|
Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
CAS RN |
210346-38-6 |
Source
|
Record name | 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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